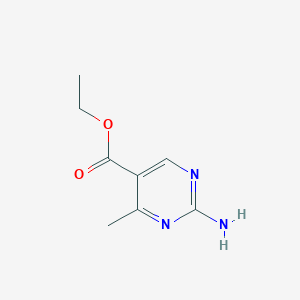

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFVMJRSZCVJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332704 | |

| Record name | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81633-29-6 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-amino-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81633-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-2-amino-4-methylpyridine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 81633-29-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the presence of amino, methyl, and carboxylate groups on a pyrimidine core, make it an attractive scaffold for medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its synthesis, characterization, and diverse applications, with a focus on its role in the development of novel therapeutic agents.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif found in numerous natural and synthetic compounds of significant biological importance, most notably in the nucleobases of DNA and RNA. In medicinal chemistry, the pyrimidine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This has led to the development of a multitude of pyrimidine-based drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2] this compound, with its multiple functional groups, offers a rich platform for chemical modification and the exploration of structure-activity relationships (SAR) in drug design.[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a one-pot, three-component reaction, a variant of the classical Biginelli reaction. This approach offers high atom economy and procedural simplicity.

Reaction Principle

The synthesis involves the condensation of a β-dicarbonyl compound, in this case, a derivative of ethyl acetoacetate, with guanidine. The reaction proceeds through the formation of a dihydropyrimidine intermediate, which is subsequently oxidized to the aromatic pyrimidine ring.

Reaction Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of substituted 2-aminopyrimidines.[4]

Materials:

-

Ethyl 2-formyl-3-oxobutanoate (or a suitable precursor like ethyl 2-cyano-3-oxobutanoate)

-

Guanidine hydrochloride

-

Sodium ethoxide (or another suitable base like potassium carbonate)

-

Absolute ethanol

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in absolute ethanol.

-

Base Addition: To this solution, add sodium ethoxide (1.1 equivalents) portion-wise while stirring.

-

Addition of β-Dicarbonyl Compound: Add ethyl 2-formyl-3-oxobutanoate (1 equivalent) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Isolation: Filter the solid product and wash it with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.

-

Drying: Dry the purified product under vacuum.

Physicochemical Properties and Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Reference(s) |

| CAS Number | 81633-29-6 | [5] |

| Molecular Formula | C₈H₁₁N₃O₂ | [5] |

| Molecular Weight | 181.19 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 222-226 °C | [5] |

| Solubility | Sparingly soluble in water, soluble in DMSO and hot ethanol |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~1.25 (t, 3H, -CH₂CH ₃), ~2.40 (s, 3H, Ar-CH ₃), ~4.20 (q, 2H, -CH ₂CH₃), ~7.00 (br s, 2H, -NH ₂), ~8.50 (s, 1H, Ar-H ).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~14.5 (-CH₂C H₃), ~23.0 (Ar-C H₃), ~60.0 (-C H₂CH₃), ~108.0 (C 5), ~158.0 (C 4), ~162.0 (C 2), ~165.0 (C =O), ~168.0 (C 6).

-

IR (KBr, cm⁻¹): ~3400-3300 (N-H stretching), ~2980 (C-H stretching), ~1700 (C=O stretching of ester), ~1640 (C=N stretching), ~1580 (N-H bending).

-

Mass Spectrometry (EI): m/z 181 (M⁺).

(Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used. The provided data is an approximation based on typical values for similar structures.)

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a variety of bioactive compounds.[3] Its functional groups allow for diverse chemical transformations, enabling the generation of libraries of compounds for high-throughput screening.

Scaffold for Bioactive Molecules

Caption: Key application areas of this compound.

Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in the design of ATP-competitive kinase inhibitors.[6] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.[7] The amino group at the 2-position of the pyrimidine ring can form key hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine. The ester group at the 5-position can be modified to introduce various side chains that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. Derivatives of similar 2-aminopyrimidines have shown inhibitory activity against various kinases, including EGFR, HER-2, and Aurora kinases.[8][9]

Calcium Channel Blockers

Dihydropyrimidine derivatives, which can be synthesized from pyrimidine precursors, have been extensively investigated as calcium channel blockers.[10][11] These agents are used in the treatment of hypertension and other cardiovascular diseases. The core pyrimidine structure of this compound can be a starting point for the synthesis of novel dihydropyrimidine analogs with potential calcium channel modulating activity.[12]

Anti-inflammatory Agents

The pyrimidine scaffold is present in several clinically used anti-inflammatory drugs.[2] Derivatives of 2-aminopyrimidines have been shown to inhibit the production of pro-inflammatory mediators.[13] The functional groups on this compound can be modified to develop novel selective inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[14]

Agrochemicals

Beyond pharmaceuticals, pyrimidine derivatives have found applications in agriculture as herbicides, fungicides, and insecticides.[15] The structural features of this compound make it a suitable intermediate for the synthesis of new agrochemicals with improved efficacy and environmental profiles.[16]

Conclusion and Future Perspectives

This compound is a chemically tractable and highly versatile building block with significant potential in both pharmaceutical and agrochemical research. Its straightforward synthesis and the presence of multiple modifiable functional groups provide a robust platform for the generation of diverse molecular libraries. Future research will likely focus on the development of more efficient and greener synthetic methodologies and the exploration of this scaffold in the design of inhibitors for novel biological targets. The continued investigation of derivatives of this compound holds promise for the discovery of new and effective therapeutic agents and crop protection solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 2-氨基-4-甲基嘧啶-5-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers [mdpi.com]

- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

Physical and chemical properties of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

An In-depth Technical Guide to Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structural arrangement, featuring a pyrimidine core functionalized with amino and carboxylate groups, renders it a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, offering field-proven insights for professionals in drug discovery and development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 81633-29-6 | [2][3][4] |

| Molecular Formula | C₈H₁₁N₃O₂ | [2][3][4] |

| Molecular Weight | 181.19 g/mol | [2][3][4] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-4-methylpyrimidine-5-carboxylic acid ethyl ester | [2][3] |

| InChI Key | YBFVMJRSZCVJJP-UHFFFAOYSA-N | [2][3] |

| SMILES String | CCOC(=O)c1cnc(N)nc1C | [2] |

Molecular Structure Diagram

The structural arrangement of the molecule is crucial for understanding its reactivity and interactions with biological targets. The pyrimidine ring, a key component of nucleic acids, provides a rigid framework, while the amino and ethyl carboxylate groups offer sites for further chemical modification.

Caption: 2D structure of this compound.

Physical and Spectroscopic Properties

The physicochemical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent.

Physical Properties Summary

| Property | Value | Source(s) |

| Appearance | White to light yellow solid | [3] |

| Form | Solid | [2][3] |

| Melting Point | 222-226 °C | [2][3] |

| Boiling Point (Predicted) | 350.5 ± 34.0 °C | [3] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.47 ± 0.10 | [3] |

| Storage Temperature | Room temperature, in an inert atmosphere, kept in a dark place | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and purity assessment. While raw spectra are lot-specific, the expected characteristic signals can be inferred from the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃), a singlet for the methyl group on the pyrimidine ring, a singlet for the aromatic proton, and a broad singlet for the amino (-NH₂) protons.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, the methyl carbon, and the two carbons of the ethyl group.[5]

-

IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. Key signals include N-H stretching vibrations for the amino group, C=O stretching for the ester carbonyl, C=N and C=C stretching vibrations from the pyrimidine ring, and C-H stretching from the alkyl groups.[6]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the compound's molecular weight (181.19 g/mol ).[2][4]

Authoritative spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound can be accessed through chemical databases such as ChemicalBook.[7]

Synthesis and Chemical Reactivity

Synthetic Pathway Overview

This compound is typically synthesized through a multicomponent condensation reaction, a cornerstone of heterocyclic chemistry. A common approach involves the reaction of an amidine-like compound with a β-ketoester derivative.[6]

Caption: General synthetic workflow for pyrimidine-5-carboxylates.

Reactivity and Role as a Synthetic Intermediate

The molecule's reactivity is governed by its functional groups:

-

Amino Group (-NH₂): The primary amino group is nucleophilic and can be readily alkylated, acylated, or used in condensation reactions to build more complex structures.

-

Ester Group (-COOEt): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. It can also participate in reactions at the alpha-carbon.

-

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can influence its reactivity in aromatic substitution reactions, although the activating amino group modulates this.

This combination of functional groups makes it a valuable building block for creating libraries of pyrimidine derivatives for high-throughput screening in drug discovery programs.[1][8]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[8][9] this compound serves as a key starting material for several promising classes of therapeutic agents.

-

STAT6 Inhibitors: Derivatives of this compound have been synthesized and evaluated as potent inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6).[10] STAT6 is a key protein in the signaling pathway of interleukins IL-4 and IL-13, which are crucial for T-helper cell 2 (Th2) differentiation.[10] As such, STAT6 inhibitors are being investigated as potential treatments for allergic conditions like asthma and atopic diseases.[10]

-

EGFR/HER-2 Inhibitors: The quinoline framework, often synthesized from pyrimidine precursors, is vital in oncological research.[5] Compounds derived from related carboxylate structures have shown dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5] These receptors are often overexpressed in various cancers, such as breast and colon cancer, making them prime targets for cancer therapy.[5]

Experimental Protocols

Protocol 1: Synthesis via Biginelli-type Reaction

This protocol describes a general, solvent-free method adapted from procedures for similar pyrimidine structures.[11]

Objective: To synthesize this compound.

Materials:

-

Ethyl acetoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Standard laboratory glassware and heating mantle

Procedure:

-

Preparation: In a round-bottom flask, dissolve sodium ethoxide (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To this solution, add guanidine hydrochloride (1 equivalent) followed by the dropwise addition of ethyl acetoacetate (1 equivalent) while stirring.

-

Reaction: Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

-

Precipitation: Neutralize the solution with a dilute acid (e.g., acetic acid) to precipitate the crude product.

-

Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.

Self-Validation: The identity and purity of the synthesized product must be confirmed by comparing its melting point and spectroscopic data (¹H NMR, IR) with literature values.[2][3]

Protocol 2: Quality Control and Characterization

Objective: To confirm the identity and purity of the synthesized compound.

Methodologies:

-

Melting Point Determination:

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet or use an ATR accessory.

-

Confirm the presence of key functional groups: N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic ring vibrations.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Verify that the chemical shifts, integration, and coupling patterns match the expected structure of this compound.

-

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat.[2] For handling fine powders, a type N95 (US) respirator may be necessary to avoid dust inhalation.[2][12]

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13][14]

-

Skin Contact: Wash off with soap and plenty of water.[13][14]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13][14]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13][14]

-

In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[13]

-

-

Storage: The compound should be stored at room temperature in a tightly closed container, preferably in a dark place and under an inert atmosphere to prevent degradation.[3] It is classified under storage class 11 (Combustible Solids).[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-氨基-4-甲基嘧啶-5-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound , 95% , 81633-29-6 - CookeChem [cookechem.com]

- 4. scbt.com [scbt.com]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound(81633-29-6) 1H NMR spectrum [chemicalbook.com]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strona domeny infona.pl [infona.pl]

- 10. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. lookchem.com [lookchem.com]

- 14. chemicalbook.com [chemicalbook.com]

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in research and drug development. The document details the molecule's fundamental physicochemical properties, offers expert insight into its synthetic pathways, and outlines its established and potential applications in medicinal chemistry. By grounding technical data with mechanistic explanations and practical protocols, this guide serves as an essential resource for scientists leveraging this versatile compound in the synthesis of novel bioactive molecules.

Molecular Profile and Physicochemical Properties

This compound (CAS No. 81633-29-6) is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in pharmaceutical sciences due to their prevalence in biologically active molecules.[1][2] Its structure incorporates a reactive amino group and an ethyl ester functionality, making it a versatile intermediate for further chemical modification.

The core attributes of this compound are summarized below, providing a foundational dataset for its use in experimental design and chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N₃O₂ | [3][4][5] |

| Molecular Weight | 181.19 g/mol | [3][4][5] |

| CAS Number | 81633-29-6 | [3][4] |

| Synonyms | 2-Amino-4-methylpyrimidine-5-carboxylic acid ethyl ester | [3][5] |

| Appearance | Solid | [3] |

| Melting Point | 222-226 °C | [3] |

| InChI Key | YBFVMJRSZCVJJP-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. For this compound, a common and efficient approach involves the condensation of an amidine-containing compound with a β-ketoester derivative. This specific molecule is typically synthesized via the reaction between guanidine and ethyl 2-acetyl-3-ethoxyacrylate or a similar three-carbon component that provides the required ester and methyl functionalities.

The underlying mechanism relies on the nucleophilicity of the guanidine nitrogens attacking the electrophilic carbonyl and β-carbon of the ketoester, followed by a cyclization and dehydration sequence to form the stable aromatic pyrimidine ring. The choice of a base, such as sodium ethoxide, is critical as it serves to deprotonate the active methylene compound, thereby generating a more potent nucleophile to initiate the reaction cascade.

Caption: Generalized workflow for the synthesis of the target pyrimidine.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for synthesizing this compound.

-

Preparation of Alkoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of absolute ethanol. This step is highly exothermic and must be performed with caution to generate the sodium ethoxide base in situ. The complete dissolution of sodium indicates the formation of the base.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add 10.1 g (105 mmol) of guanidine hydrochloride. Stir the mixture for 15 minutes to allow for the formation of free guanidine. Subsequently, add 14.4 g (100 mmol) of ethyl acetoacetate dropwise. The addition of the β-ketoester initiates the condensation reaction.

-

Reaction Execution: Heat the resulting mixture to reflux for 6-8 hours. The thermal energy supplied is essential to drive the cyclization and dehydration steps to completion. Reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Product Isolation (Work-up): After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. The change in polarity causes the product to precipitate. Neutralize the solution carefully with dilute acetic acid to a pH of ~7.

-

Purification: Filter the resulting solid precipitate, wash it thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

-

Validation: Dry the purified product under vacuum. Confirm its identity and purity via melting point determination and spectroscopic analysis (NMR, IR, MS).

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structural integrity of the synthesized compound. While specific spectra for this exact molecule require experimental acquisition[6], the expected characteristic signals can be reliably predicted based on its functional groups and established principles of spectroscopy.

| Technique | Functional Group | Expected Signature / Chemical Shift (δ) |

| ¹H NMR | Ethyl Ester (-OCH₂CH₃) | ~4.2 ppm (quartet, 2H), ~1.3 ppm (triplet, 3H) |

| Ring Methyl (-CH₃) | ~2.5 ppm (singlet, 3H) | |

| Amino (-NH₂) | ~7.0-7.5 ppm (broad singlet, 2H) | |

| Pyrimidine Proton (-CH) | ~8.5 ppm (singlet, 1H) | |

| ¹³C NMR | Ester Carbonyl (C=O) | ~165 ppm |

| Pyrimidine Ring Carbons | ~110-165 ppm (multiple signals) | |

| Ethyl Ester (-OCH₂CH₃) | ~60 ppm (-CH₂-), ~14 ppm (-CH₃) | |

| Ring Methyl (-CH₃) | ~20 ppm | |

| FT-IR | N-H Stretch (Amino) | 3300-3500 cm⁻¹ (two bands) |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | |

| C=O Stretch (Ester) | ~1720 cm⁻¹ | |

| C=N, C=C Stretch (Ring) | 1550-1650 cm⁻¹ |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial starting material or intermediate in the synthesis of more complex, biologically active molecules.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological activities.[2]

The strategic placement of the amino and ester groups on this molecule allows for diverse synthetic elaborations:

-

Amide/Peptide Coupling: The amino group can be acylated or used in coupling reactions to introduce new side chains, a common strategy in drug design.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. It can also be reduced to a primary alcohol.

-

Heterocyclic Ring Formation: The amino and ester groups can participate in annulation reactions to build fused heterocyclic systems.

Derivatives of aminopyrimidines have been successfully developed as potent inhibitors for various therapeutic targets. For instance, related structures have been investigated as STAT6 inhibitors for treating allergic and asthmatic conditions and as dual EGFR/HER-2 kinase inhibitors for cancer therapy.[7][8]

Caption: Role as a scaffold for diverse bioactive molecules.

Safety, Handling, and Storage

Proper handling of this compound is imperative in a laboratory setting. It is intended for research and development use only.[9] Adherence to established safety protocols minimizes risk and ensures experimental integrity.

| Safety Aspect | Guideline | Source(s) |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [9][10] |

| Storage Class | 11 - Combustible Solids | [3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, eyeshields, and appropriate respiratory protection (e.g., N95 type respirator). | [3][9] |

| Incompatibilities | Avoid contact with strong oxidizing agents. | [10] |

| First Aid (Skin Contact) | Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention. | [11] |

| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [11] |

| First Aid (Inhalation) | Move the person into fresh air. If breathing is difficult, give oxygen and consult a physician. | [11] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | [12] |

Conclusion

This compound is a high-value chemical intermediate with significant utility for researchers in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile functional groups make it an ideal scaffold for generating libraries of novel compounds. A thorough understanding of its chemistry, handling requirements, and synthetic potential, as outlined in this guide, empowers scientists to effectively harness this compound for the development of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Strona domeny infona.pl [infona.pl]

- 3. This compound 97 81633-29-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound , 95% , 81633-29-6 - CookeChem [cookechem.com]

- 6. 81633-29-6|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. lookchem.com [lookchem.com]

- 12. chemicalbook.com [chemicalbook.com]

1H NMR spectrum of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of the spectrum, present a robust experimental protocol for data acquisition, and offer a detailed, signal-by-signal interpretation. This document is designed to serve as a practical reference for researchers requiring definitive structural confirmation of this pyrimidine derivative.

Molecular Structure and Proton Environments

This compound (C₈H₁₁N₃O₂) is a substituted pyrimidine featuring four distinct, non-equivalent proton environments that are readily distinguishable by ¹H NMR spectroscopy.[3] Understanding these environments is the first step in interpreting the spectrum. The structure and labeled proton groups are shown below.

-

Hª (Singlet): The single proton on the pyrimidine ring (C6-H).

-

Hᵇ (Singlet, broad): The two protons of the primary amine group (-NH₂).

-

Hᶜ (Singlet): The three protons of the methyl group attached to the pyrimidine ring (C4-CH₃).

-

Hᵈ (Quartet): The two methylene protons of the ethyl ester group (-O-CH₂-CH₃).

-

Hᵉ (Triplet): The three terminal methyl protons of the ethyl ester group (-O-CH₂-CH₃).

Experimental Workflow: From Sample to Spectrum

Achieving a high-resolution, interpretable spectrum is contingent on meticulous experimental technique. The protocol described below is a self-validating system designed to ensure reproducibility and accuracy.

Part A: Sample Preparation Protocol

The quality of the NMR sample is paramount for obtaining high-quality spectra.[1] A properly prepared sample should be free of solid particulates and paramagnetic impurities.[4][5]

Methodology:

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[4][5][6]

-

Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to resolve N-H protons more effectively.

-

Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][7] Agitate gently to ensure the sample dissolves completely.

-

Filtration (Self-Validation Step): To remove any suspended microparticulates that can degrade spectral resolution, filter the solution. Pack a small plug of cotton or glass wool into a Pasteur pipette and pass the sample solution through it directly into a high-quality 5 mm NMR tube.[5] The absence of visible solids ensures proper shimming.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS provides the reference signal at 0 ppm, against which all other chemical shifts are measured.[3][8]

-

Finalization: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Part B: Data Acquisition and Processing

Data acquisition is performed on an NMR spectrometer, followed by computational processing to convert the raw signal into an interpretable spectrum.

Methodology:

-

Instrument Setup: Insert the sample into the NMR probe. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H NMR free induction decay (FID) signal. A standard single-pulse experiment is sufficient. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The raw FID data is processed using appropriate software.[9][10] This involves:

-

Fourier Transform (FT): Converts the time-domain signal (FID) into a frequency-domain signal (the spectrum).

-

Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Flattens the baseline of the spectrum for accurate integration.

-

Calibration: Sets the TMS peak to exactly 0.00 ppm.

-

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. Each signal's chemical shift, integration, and multiplicity corresponds directly to one of the proton environments identified in Section 1.

Summary of ¹H NMR Data

The expected spectral data, based on empirical data and established chemical shift principles, is summarized below.[11]

| Signal Assignment | Proton Group | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hª | Pyrimidine C6-H | ~ 8.6 | Singlet (s) | 1H |

| Hᵇ | Amine (-NH₂) | ~ 7.0 - 7.5 (variable) | Broad Singlet (br s) | 2H |

| Hᵈ | Ethyl (-O-CH₂-) | ~ 4.3 | Quartet (q) | 2H |

| Hᶜ | Ring Methyl (C4-CH₃) | ~ 2.6 | Singlet (s) | 3H |

| Hᵉ | Ethyl (-CH₃) | ~ 1.3 | Triplet (t) | 3H |

Detailed Signal-by-Signal Breakdown

-

Hª (Pyrimidine C6-H, δ ≈ 8.6 ppm):

-

Chemical Shift: This proton is significantly deshielded (shifted far downfield) due to the powerful electron-withdrawing effects of the two adjacent nitrogen atoms and the aromatic character of the pyrimidine ring.[12][13] Protons on such electron-deficient heterocyclic rings typically resonate at high chemical shifts.[14]

-

Multiplicity: It appears as a sharp singlet because it has no adjacent protons (on C5 or N1) to couple with.

-

-

Hᵇ (Amine -NH₂, δ ≈ 7.0 - 7.5 ppm):

-

Chemical Shift: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad signal.[15][16]

-

Multiplicity: This signal is a broad singlet . The protons undergo rapid chemical exchange, which averages out any potential coupling to neighboring protons and leads to signal broadening.

-

-

Hᵈ (Ethyl -O-CH₂-, δ ≈ 4.3 ppm):

-

Chemical Shift: These methylene protons are adjacent to the electronegative oxygen atom of the ester group, which deshields them and shifts their signal downfield compared to a standard alkyl C-H.[3][14]

-

Multiplicity: The signal is split into a quartet (a 1:3:3:1 pattern) due to spin-spin coupling with the three neighboring protons of the ethyl's methyl group (Hᵉ). This follows the n+1 rule, where n=3, so 3+1=4 peaks.[8][17]

-

-

Hᶜ (Ring Methyl C4-CH₃, δ ≈ 2.6 ppm):

-

Chemical Shift: The methyl group is attached directly to the pyrimidine ring. Its chemical shift is slightly downfield from a typical alkane methyl group due to the influence of the aromatic system.

-

Multiplicity: It appears as a sharp singlet because the adjacent atoms in the ring (N3 and C5) do not have any protons for coupling.

-

-

Hᵉ (Ethyl -CH₃, δ ≈ 1.3 ppm):

-

Chemical Shift: These protons are in a standard alkyl environment, relatively far from the electron-withdrawing groups, and thus appear in the typical upfield region of the spectrum.[14]

-

Multiplicity: The signal is split into a triplet (a 1:2:1 pattern) because it is coupled to the two neighboring methylene protons (Hᵈ). Following the n+1 rule, n=2, so 2+1=3 peaks.[8][17]

-

Conclusion

The ¹H NMR spectrum of this compound is a powerful diagnostic tool for its structural verification. The five distinct signals, each with a characteristic chemical shift, integration, and splitting pattern, directly correlate with the molecule's unique proton environments. The downfield singlet for the pyrimidine proton, the characteristic quartet-triplet pattern of the ethyl ester, and the singlets for the ring-bound methyl and amino groups collectively provide unambiguous evidence for the assigned structure. This guide provides the foundational knowledge and a robust experimental framework for researchers to confidently acquire and interpret this crucial analytical data.

References

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. emerypharma.com [emerypharma.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 8. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. martinfitzpatrick.dev [martinfitzpatrick.dev]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound(81633-29-6) 1H NMR [m.chemicalbook.com]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 14. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. studymind.co.uk [studymind.co.uk]

Technical Guide: Spectroscopic Characterization of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Introduction

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS No: 81633-29-6, Molecular Formula: C₈H₁₁N₃O₂) is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its substituted pyrimidine core is a common scaffold in a multitude of pharmacologically active agents, making it a compound of significant interest for drug development professionals.[3] Accurate and unambiguous structural confirmation is paramount for ensuring the quality, purity, and intended reactivity of this intermediate in complex synthetic pathways.

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the definitive identification of this compound. We will delve into the principles, field-proven experimental protocols, and detailed interpretation of its Infrared (IR) and Mass Spectrometry (MS) data. This document is designed to serve as a practical resource for researchers and scientists, bridging theoretical knowledge with tangible application.

Part 1: Infrared (IR) Spectroscopic Analysis

Principle of IR Spectroscopy

Infrared spectroscopy is a cornerstone analytical technique for the qualitative identification of functional groups within a molecule.[4] The method is predicated on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes (e.g., stretching, bending). This absorption pattern generates a unique spectral fingerprint, allowing for the precise identification of functional groups such as amines (N-H), carbonyls (C=O), and aromatic systems.[4]

Experimental Protocol: Acquiring High-Quality ATR-FTIR Spectra of Solid Samples

For solid-state samples like this compound, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the method of choice. ATR-FTIR offers significant advantages, including minimal to no sample preparation, non-destructive analysis, and the consistent generation of high-quality, reproducible spectra.[5][6]

Workflow: ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. A preliminary scan can verify the absence of residual contaminants.

-

Background Scan (Self-Validation): A background spectrum must be acquired with the clean, empty ATR crystal.[5] This critical step measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's optical bench, creating a baseline that is automatically subtracted from the sample spectrum. This ensures that the final spectrum is solely representative of the sample.

-

Sample Application: Place a small quantity of this compound powder directly onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.[4]

-

Pressure Application: Engage the instrument's pressure arm to apply firm, consistent pressure. This ensures intimate contact between the solid sample and the crystal surface, which is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality signal.[5]

-

Spectrum Acquisition: Initiate the scan. Standard parameters for a small organic molecule are typically a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 64 scans to improve the signal-to-noise ratio.

-

Post-Analysis Cleaning: After the measurement, retract the pressure arm, remove the bulk sample, and clean the crystal surface meticulously with a soft wipe dampened with a suitable solvent like isopropanol.[5]

Data Interpretation and Structural Assignment

The IR spectrum of this compound is characterized by several distinct absorption bands that confirm its molecular structure. The key is to correlate these bands with the vibrations of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3480 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3150 - 3050 | Medium-Weak | C-H Stretch | Pyrimidine Ring (Aromatic-like) |

| 2985 - 2870 | Medium | C-H Stretch | Ethyl (-CH₂CH₃) & Methyl (-CH₃) |

| ~1705 | Strong, Sharp | C=O Stretch | Conjugated Ester (-COOEt) |

| 1640 - 1550 | Strong | C=N & C=C Ring Stretch | Pyrimidine Ring System |

| ~1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1245 | Strong | C-O Stretch | Ester (Aryl-O linkage) |

Analysis:

-

Amine Group: The presence of two distinct bands in the 3480-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending mode further confirms this near 1580 cm⁻¹.

-

Ester Group: An intense, sharp absorption around 1705 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. Its position slightly below the typical 1735 cm⁻¹ is due to conjugation with the pyrimidine ring, which delocalizes electron density and weakens the carbonyl bond. The strong C-O stretch near 1245 cm⁻¹ provides corroborating evidence for the ester functionality.

-

Pyrimidine Ring and Alkyl Groups: The complex, strong absorptions between 1640 and 1550 cm⁻¹ arise from the C=C and C=N stretching vibrations within the heterocyclic pyrimidine ring. Aliphatic C-H stretching from the ethyl and methyl groups is clearly visible in the 2985-2870 cm⁻¹ region.

Part 2: Mass Spectrometric Analysis

Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a "soft" ionization technique, ideally suited for analyzing polar and thermally sensitive molecules like the title compound.[7][8] Unlike hard ionization methods that cause extensive fragmentation, ESI transfers pre-existing ions from a liquid solution into the gas phase.[9] The process typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), allowing for the direct and accurate determination of the molecular weight.[10] This makes ESI-MS an indispensable tool for confirming molecular formulas.[7]

Experimental Protocol: ESI-MS Analysis of Small Organic Molecules

This protocol is designed to achieve a high-quality mass spectrum with excellent signal intensity and minimal contamination, ensuring trustworthy data.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a high-purity solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.[11]

-

Working Solution Dilution (Self-Validation): Prepare a dilute working solution by taking 10 µL of the stock solution and diluting it to 1 mL with the analysis solvent. The target concentration should be in the low µg/mL range (1-10 µg/mL).[11] Causality: This high dilution is crucial. Overly concentrated samples lead to ion suppression, detector saturation, poor spectral resolution, and contamination of the ESI source and mass analyzer.[11]

-

Ionization Enhancement: To promote the formation of the desired protonated molecule, acidify the working solution with 0.1% (v/v) formic acid.[11] Formic acid provides a ready source of protons without being overly corrosive to the instrument.

-

Sample Introduction: Load the working solution into a syringe and place it on a syringe pump for direct infusion into the ESI source at a low, stable flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Set the mass spectrometer to acquire data in the positive ion mode. Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range, for instance, m/z 50-400, to ensure the detection of the molecular ion and potential adducts or fragments.

Data Interpretation and Proposed Fragmentation Pathway

The molecular structure of this compound (C₈H₁₁N₃O₂) has a monoisotopic mass of 181.0851 Da.[12]

| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity | Notes |

| 182.0924 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight. |

| 204.0744 | [M+Na]⁺ | Sodium adduct. Common in ESI-MS from trace sodium salts. |

Proposed Fragmentation Pathway:

While ESI is a soft ionization technique, in-source fragmentation can be induced by increasing the cone voltage, or it can be studied systematically using tandem mass spectrometry (MS/MS). The primary fragmentation routes for the [M+H]⁺ ion (m/z 182) involve the ethyl ester moiety.

Fragmentation Diagram for [M+H]⁺ of this compound

Caption: Proposed ESI-MS fragmentation of the protonated molecule.

-

Loss of Ethylene (C₂H₄): The protonated molecule can undergo a McLafferty-type rearrangement, a characteristic fragmentation for esters with a γ-hydrogen. This results in the neutral loss of ethylene (28.03 Da), yielding a fragment ion corresponding to the protonated carboxylic acid at m/z 154.06 .

-

Loss of Ethanol (C₂H₅OH): A common fragmentation pathway is the neutral loss of ethanol (46.04 Da) from the protonated ester, leading to an acylium-type ion at m/z 136.05 .

Conclusion

The structural identity of this compound is unequivocally confirmed through the synergistic application of Infrared Spectroscopy and Mass Spectrometry. The IR spectrum provides a detailed fingerprint of the key functional groups, confirming the presence of the primary amine, the conjugated ester carbonyl, and the pyrimidine ring. Mass spectrometry provides the precise molecular weight through the detection of the protonated molecular ion [M+H]⁺ at m/z 182.0924 and offers further structural insight through predictable fragmentation pathways. Together, these field-proven techniques and protocols constitute a robust system for the verification and quality control of this critical synthetic intermediate.

References

- 1. 81633-29-6|this compound|BLD Pharm [bldpharm.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound [myskinrecipes.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 6. youtube.com [youtube.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. PubChemLite - Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (C8H11N3O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

This guide provides a comprehensive technical overview of the critical physicochemical properties of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, a key heterocyclic building block in modern drug discovery. For researchers, medicinal chemists, and formulation scientists, a thorough understanding of this molecule's solubility and stability is paramount for its effective application in the synthesis of novel therapeutic agents and the development of robust drug formulations. This document outlines not just the "what" but the "why," grounding experimental protocols in the principles of physical chemistry and regulatory expectations.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (EAMPC) is a highly functionalized pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including antiviral and anticancer properties. The strategic placement of an amino group, a methyl group, and an ethyl carboxylate on the pyrimidine ring makes EAMPC a versatile synthon for creating diverse chemical libraries. Its favorable solubility and stability are advantageous for its use in various formulations[1].

However, the journey from a promising building block to a successful drug candidate is paved with biopharmaceutical challenges, primarily governed by solubility and stability. Poor aqueous solubility can lead to low bioavailability, while instability can compromise the safety, efficacy, and shelf-life of the final drug product[2]. This guide provides the foundational knowledge and experimental frameworks to thoroughly characterize EAMPC.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of a compound is essential before delving into more complex analyses.

| Property | Value | Source |

| CAS Number | 81633-29-6 | [3][4] |

| Molecular Formula | C₈H₁₁N₃O₂ | [3][4] |

| Molecular Weight | 181.19 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 222-226 °C | [3] |

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and, consequently, its bioavailability. We will explore both kinetic and thermodynamic solubility, as each provides unique and valuable insights at different stages of the drug development process.

Theoretical Considerations

The solubility of EAMPC is dictated by its molecular structure. The pyrimidine core, with its nitrogen atoms, can participate in hydrogen bonding, which generally confers some degree of aqueous solubility[5]. However, the ethyl carboxylate and methyl groups introduce lipophilic character, which will influence its solubility in organic solvents. The amino group can be protonated at acidic pH, which is expected to increase aqueous solubility.

Experimental Determination of Solubility

To provide a practical framework, this section details the protocols for determining both kinetic and thermodynamic solubility.

Kinetic solubility is a high-throughput screening method often employed in the early stages of drug discovery to quickly assess the apparent solubility of a compound from a concentrated DMSO stock solution[6].

Experimental Protocol 1: High-Throughput Kinetic Solubility Assay

Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of the compound in 100% DMSO[7].

-

Incubation Mixture: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in a microtiter plate to achieve a final concentration of 400 µM[2].

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the compound[8].

-

Separation: Filter the samples through a solubility filter plate to remove any precipitated material[8].

-

Quantification: Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 acetonitrile:PBS mixture. Analyze the filtered samples and calibration standards by UV spectrophotometry at the compound's λmax or by LC-MS/MS[7][8].

-

Calculation: Determine the concentration of the dissolved compound by comparing its response to the calibration curve. This concentration represents the kinetic solubility[2].

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for formulation development and regulatory submissions. The shake-flask method is the most common approach[1].

Experimental Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various media.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the test solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile, etc.)[9]. Ensure enough solid remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours)[10]. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached[10].

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a 0.45 µm filter[1].

-

Quantification: Prepare calibration standards of the compound in each respective solvent. Analyze the filtered saturated solutions and standards using a validated HPLC-UV method.

-

Data Reporting: The resulting concentration is reported as the thermodynamic solubility, typically in µg/mL or mM[2].

Representative Solubility Data

The following table presents illustrative solubility data for this compound in a range of pharmaceutically relevant solvents. (Note: These are representative values for the purpose of this guide).

| Solvent | Temperature (°C) | Solubility (µg/mL) | Classification |

| Water | 25 | 50 | Sparingly Soluble |

| PBS (pH 7.4) | 25 | 65 | Sparingly Soluble |

| 0.1 M HCl (pH 1.2) | 37 | 500 | Slightly Soluble |

| Ethanol | 25 | 2500 | Soluble |

| Methanol | 25 | 3000 | Soluble |

| Acetonitrile | 25 | 800 | Slightly Soluble |

| N,N-Dimethylformamide (DMF) | 25 | >10000 | Freely Soluble |

| Dichloromethane (DCM) | 25 | 1500 | Soluble |

Causality: The increased solubility in acidic media (0.1 M HCl) is attributed to the protonation of the basic amino group on the pyrimidine ring, forming a more water-soluble salt. The high solubility in polar organic solvents like ethanol, methanol, and DMF is due to favorable dipole-dipole interactions and hydrogen bonding.

Stability Profile and Degradation Pathway Elucidation

Understanding the chemical stability of a molecule is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a regulatory requirement (ICH Q1A) and are instrumental in developing stability-indicating analytical methods[11][12].

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition, with the goal of achieving 5-20% degradation[11]. This allows for the identification of potential degradation products and pathways.

Experimental Protocol 3: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours[13][14].

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 8 hours[13][14].

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours[14].

-

Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours[15].

-

Photolytic Degradation: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[15]. A control sample should be protected from light.

-

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating UPLC-MS method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products[16].

Workflow: Stability-Indicating UPLC-MS Method Development

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations – Pharma Stability [pharmastability.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ijcrt.org [ijcrt.org]

- 13. ajpsonline.com [ajpsonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. chromatographyonline.com [chromatographyonline.com]

Technical Guide: The Pharmacological Potential of Pyrimidine-5-Carboxylate Derivatives in Modern Drug Discovery

Abstract

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, integral to the structure of nucleic acids and numerous clinically significant therapeutic agents.[1][2] The strategic introduction of a carboxylate group at the 5-position of this scaffold creates the pyrimidine-5-carboxylate framework, a pharmacophore of burgeoning interest. This modification not only influences the molecule's physicochemical properties but also serves as a versatile anchor for further chemical elaboration, unlocking a vast and diverse chemical space. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of pyrimidine-5-carboxylate derivatives. It is intended for researchers and drug development professionals, offering field-proven insights into the experimental workflows and validation systems necessary to harness the therapeutic potential of this promising class of compounds.

The Strategic Importance of the Pyrimidine-5-Carboxylate Scaffold

The pyrimidine ring is a privileged structure in medicinal chemistry, largely due to its presence in the DNA and RNA bases cytosine, thymine, and uracil.[1][3] This inherent biocompatibility has made it a foundational element in a wide array of drugs, from anticancer agents like 5-Fluorouracil to antivirals such as Zidovudine.[4][5] The addition of a carboxylate (-COOH) or its ester (-COOR) derivative at the C5 position is a critical design element. This electron-withdrawing group modulates the electronic distribution of the pyrimidine ring, influencing its reactivity and potential interactions with biological targets. Furthermore, the carboxylate group provides a key synthetic handle, enabling the creation of extensive libraries of amides, esters, and other derivatives to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the Core Scaffold

The construction of the pyrimidine-5-carboxylate core is accessible through several robust synthetic methodologies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and efficient approach is the multicomponent Biginelli reaction or its variations, which involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. This method allows for the direct synthesis of functionalized dihydropyrimidine-5-carboxylates, which can be subsequently oxidized to the aromatic pyrimidine core.

Another powerful method involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[6][7] This approach is particularly valuable for synthesizing 2-substituted pyrimidine-5-carboxylic esters without substitution at the 4- and 6-positions, a pattern that can be challenging to achieve with other methods.[7]

Below is a generalized workflow for the synthesis and initial screening of a novel library of pyrimidine-5-carboxylate derivatives.

Caption: General workflow from synthesis to lead identification.

Spectrum of Biological Activities

Derivatives of pyrimidine-5-carboxylate have demonstrated a remarkable breadth of pharmacological activities, positioning them as scaffolds of high interest for tackling various diseases.

Anticancer Activity

The most extensively documented application of this scaffold is in oncology.[3] These compounds exert their antiproliferative effects through diverse mechanisms of action.

-

Kinase Inhibition: A novel series of pyrimidine-5-carbonitrile derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in tumor angiogenesis.[8] Several compounds exhibited potent inhibition of VEGFR-2 with IC₅₀ values in the low micromolar and even nanomolar range, comparable to the standard drug Sorafenib.[8] Similarly, other derivatives have been developed as inhibitors of EGFR kinase, with some showing more potent antiproliferative activity than Erlotinib against non-small cell lung cancer and other cell lines.[9]

-

Induction of Apoptosis: Many anticancer pyrimidine derivatives trigger programmed cell death. For instance, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives were shown to induce apoptosis by activating caspases 3 and 7 in liver cancer cell lines.[9]

-

Tubulin Polymerization Inhibition: Some pyrimidine-5-carbonitrile derivatives have been found to inhibit tubulin polymerization, arresting the cell cycle and leading to apoptosis.[10]

Table 1: Selected Anticancer Activities of Pyrimidine-5-Carboxylate/Carbonitrile Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitriles | VEGFR-2 Inhibition | HCT-116 (Colon) | 1.14 - 10.33 µM | [8] |

| Pyrimidine-5-carbonitriles | VEGFR-2 Inhibition | MCF-7 (Breast) | 1.57 - 12.81 µM | [8] |

| Indazol-Pyrimidine Hybrids | Cytotoxicity | MCF-7 (Breast) | 1.63 µM | [11] |

| Indazol-Pyrimidine Hybrids | Cytotoxicity | Caco2 (Colorectal) | 3.21 µM | [11] |

| 1,2,3,4-Tetrahydropyrimidines | Cytotoxicity | HepG2 (Liver) | 5.35 µg/mL |[12] |

Antimicrobial Activity

The pyrimidine core is fundamental to many antimicrobial agents, and the 5-carboxylate derivatives are no exception. They have shown efficacy against a range of bacterial and fungal pathogens.[2][13][14]

-

Antibacterial Activity: Derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[15][16] The mechanism often involves the inhibition of essential enzymes like dihydrofolate reductase (DHFR), a validated target in antimicrobial therapy.[4]

-

Antifungal Activity: Potent activity against fungal strains such as Candida albicans has also been reported, highlighting the broad-spectrum potential of these compounds.[2][16]

Antiviral Activity

The structural similarity of pyrimidines to nucleobases makes them prime candidates for antiviral drug design. Pyrimidine derivatives have been reported to inhibit a wide range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and various respiratory viruses.[17][18][19] For example, certain N,N'-bis-5-nitropyrimidyl derivatives have demonstrated potent, structure-dependent inhibition of HSV-1 replication.[19] More recently, pyrimido[4,5-d]pyrimidine derivatives have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[20]

Deep Dive: Mechanism of Action

Understanding the molecular basis of a drug's action is paramount. For pyrimidine-5-carboxylate derivatives, a frequently exploited mechanism in cancer therapy is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2.

VEGFR-2 is a critical mediator of angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis. Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, initiating several downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. These pathways include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT pathway. Pyrimidine-5-carboxylate inhibitors function as ATP-competitive agents, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation, thereby blocking all downstream signaling.

Caption: Inhibition of the VEGFR-2 signaling cascade.

Key Experimental Protocols

The translation of a chemical scaffold into a therapeutic lead requires rigorous and validated experimental testing. The following protocols provide a framework for the synthesis and biological evaluation of pyrimidine-5-carboxylate derivatives.

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[8]

This protocol describes a direct route to 2-substituted pyrimidine-5-carboxylic esters via the reaction of a stable propen-1-olate salt with amidinium salts.

Materials:

-

Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (prepared separately)

-

Amidinium salt (desired R-group at C2)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the sodium salt (1.0 equivalent) in anhydrous DMF, add the desired amidinium salt (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

Causality: The use of a pre-formed, stable sodium salt ensures a clean and high-yielding reaction. DMF is an ideal polar aprotic solvent for this type of salt-based reaction. The aqueous work-up effectively removes inorganic byproducts and unreacted starting materials.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)[13][22]

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (stock solution)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the complete growth medium from the DMSO stock. The final DMSO concentration should be ≤0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[21]

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Self-Validation: This protocol must include a vehicle control (DMSO only) to establish baseline viability (100%) and a positive control (a known cytotoxic drug like Doxorubicin) to validate the assay's sensitivity and cell response.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)[2][17]

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum

Procedure:

-

Dispense 50 µL of sterile broth into each well of a 96-well plate.

-

Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

-